molecular formula C13H9ClF2N2O5S B6614413 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 5527-81-1

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B6614413
CAS No.: 5527-81-1
M. Wt: 378.74 g/mol
InChI Key: CSDUXAMNOKDOCT-UHFFFAOYSA-N
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Description

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H9ClF2N2O5S and its molecular weight is 378.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDUXAMNOKDOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410320
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-81-1
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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